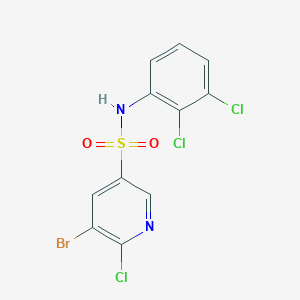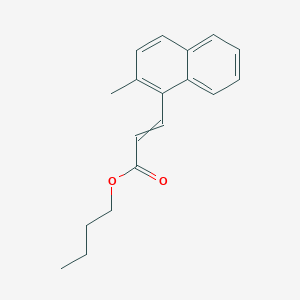
Butyl 3-(2-methylnaphthalen-1-YL)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical applications . This compound is characterized by the presence of a butyl ester group attached to a naphthalene ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate typically involves the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Acrylic Acid+ButanolH2SO4Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as neutralization, water washing, and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in creating biomedical devices such as contact lenses and bone cements.
Wirkmechanismus
The mechanism of action of butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate involves its ability to undergo polymerization. The vinyl group in the compound is highly reactive and can form long polymer chains through free radical polymerization. This property is exploited in various applications to create materials with desired mechanical and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acrylate: Another acrylate ester with similar properties but lacks the naphthalene ring.
Methyl methacrylate: Used in similar applications but has different mechanical properties due to the presence of a methyl group instead of a butyl group.
Uniqueness
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate is unique due to the presence of the naphthalene ring, which imparts additional stability and rigidity to the polymer chains formed from this compound. This makes it particularly useful in applications requiring high mechanical strength and durability .
Eigenschaften
CAS-Nummer |
826990-96-9 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C18H20O2/c1-3-4-13-20-18(19)12-11-16-14(2)9-10-15-7-5-6-8-17(15)16/h5-12H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
AXAXMJKUKIDAAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=CC1=C(C=CC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



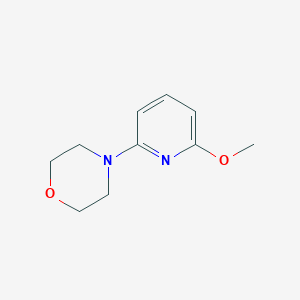
![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
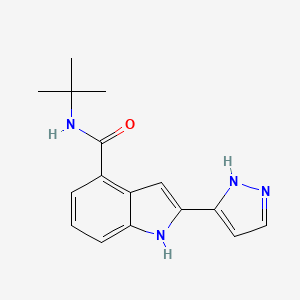
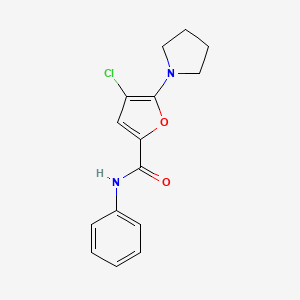
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
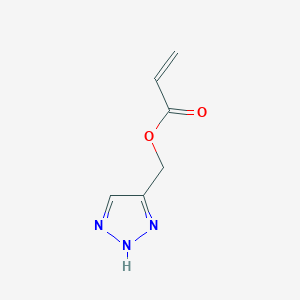
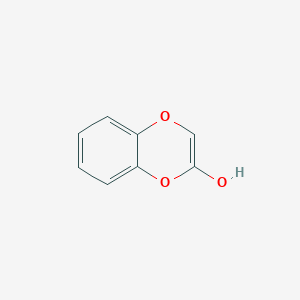
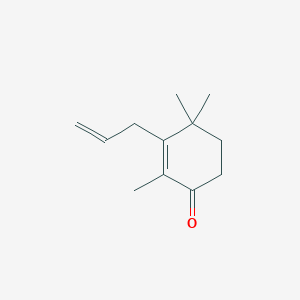

![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
